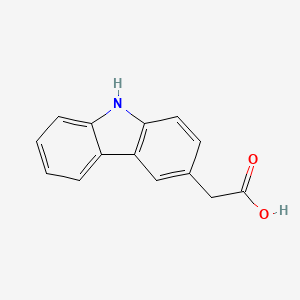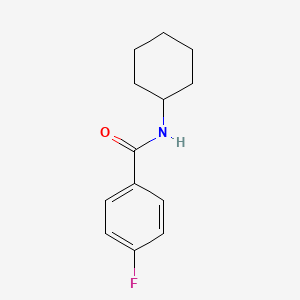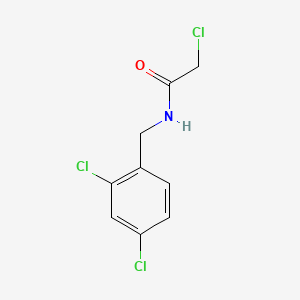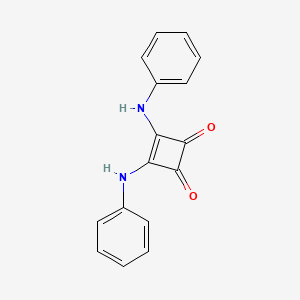
3,4-Dianilinocyclobut-3-ene-1,2-dione
Descripción general
Descripción
3,4-Dianilinocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C16H12N2O2 . It has been studied for its potential use in the treatment of inflammatory disorders .
Molecular Structure Analysis
The molecular structure of 3,4-Dianilinocyclobut-3-ene-1,2-dione consists of a cyclobutene ring with two carbonyl groups at the 1 and 2 positions and two aniline groups at the 3 and 4 positions .Physical And Chemical Properties Analysis
3,4-Dianilinocyclobut-3-ene-1,2-dione has a molecular weight of 264.28 . It has a predicted boiling point of 410.7°C and a predicted density of 1.443 g/cm3 . The compound has a melting point of 270°C .Aplicaciones Científicas De Investigación
Anti-tubercular Agents
This compound has been studied for its potential as an inhibitor of Mtb ATP synthase, which is crucial in the fight against tuberculosis. Molecular docking studies suggest that derivatives of 3,4-Dianilinocyclobut-3-ene-1,2-dione could serve as new, potent anti-tubercular agents .
Sensing Applications
Derivatives of this compound have been used in the synthesis of novel semisquarylium dyes, which are useful for highly selective sensing of Hg2+ ions in aqueous media. This application is significant in environmental monitoring and industrial processes .
CXCR2 Receptor Antagonists
The compound has been foundational in the discovery and development of CXCR2 receptor antagonists, including SCH 527123, which is currently undergoing clinical evaluation. These antagonists have potential therapeutic applications in treating inflammatory diseases .
Pharmaceutical Intermediates
3,4-Dianilinocyclobut-3-ene-1,2-dione serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are used to produce compounds with potential medicinal properties .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dianilinocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDRCQIUUYZBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C2=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381772 | |
| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dianilinocyclobut-3-ene-1,2-dione | |
CAS RN |
33512-89-9 | |
| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



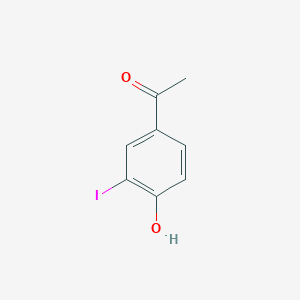
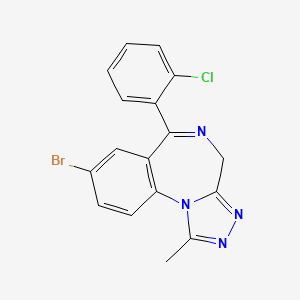
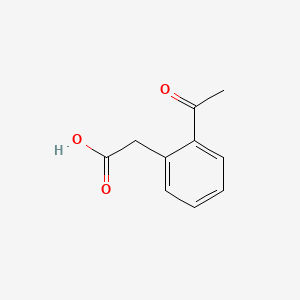
![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)
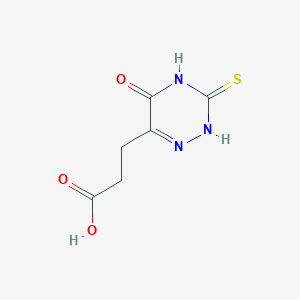
![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)
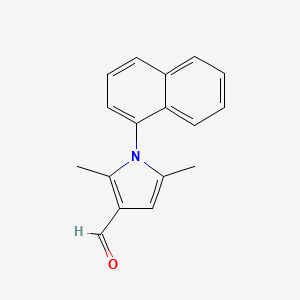
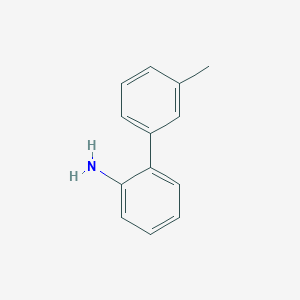

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)
